7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
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Overview
Description
7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a pyrido[3,4-d]pyrimidine core, which is a structural motif found in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[3,4-d]pyrimidine core through a series of cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenine Derivatives: These compounds share a similar pyrimidine core and have been studied for their biological activities.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds also feature a fused pyrimidine ring and have shown potential in various medicinal applications.
Uniqueness
What sets 7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one apart is its unique combination of a benzyl group and a pyridinyl group attached to the pyrido[3,4-d]pyrimidine core
Properties
Molecular Formula |
C19H18N4O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
7-benzyl-2-pyridin-3-yl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H18N4O/c24-19-16-8-10-23(12-14-5-2-1-3-6-14)13-17(16)21-18(22-19)15-7-4-9-20-11-15/h1-7,9,11H,8,10,12-13H2,(H,21,22,24) |
InChI Key |
AXGUMEUWJRELEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC(=N2)C3=CN=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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